(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, also known as (R)-7-Bromo-THN, is an organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of tetrahydronaphthalene (THN), which is an aromatic hydrocarbon that is composed of two benzene rings linked together by a single bond. The addition of the bromine atom to the THN ring structure increases its stability and enhances its reactivity. The compound has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme-substrate interactions, and the development of new materials.
Scientific Research Applications
Bio-catalytic Asymmetric Synthesis
A study by Taşdemir et al. (2020) explored the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, using aromatic α-halohydrins like 2-bromo-1-(naphthalen-2-yl)ethanol, which can be derived from compounds similar to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. This process utilized Lactobacillus curvatus strains as biocatalysts and achieved high yield and enantiomerically pure forms of the precursors, highlighting the potential for green chemistry applications in pharmaceutical synthesis Taşdemir, V., Kalay, E., Dertli, E., & Şahin, E. (2020). Biocatalysis and Biotransformation.
Asymmetric Synthesis in Drug Development
The synthesis of optically active compounds is crucial in drug development for ensuring the desired therapeutic effects. Suzuki et al. (1986) demonstrated the use of bromolactonization in producing optically active anthracyclinones, which are vital in cancer treatment. The process involved derivatives of 2-acetyl-3,4-dihydronaphthalene, related to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, showcasing the importance of such compounds in synthesizing key pharmaceutical intermediates Suzuki, M., Kimura, Y., & Terashima, S. (1986). Bulletin of the Chemical Society of Japan.
Molecular Structure Studies
Understanding the molecular structures of complex compounds is essential for pharmaceutical development. Petit et al. (2007) investigated the structure of R207910, a novel anti-tuberculosis agent, which includes a bromo-naphthalenyl component similar to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. Their research provided insights into the compound's conformation and interactions, contributing to the development of more effective tuberculosis treatments Petit, S., Coquerel, G., Meyer, C., & Guillemont, J. (2007). Journal of Molecular Structure.
properties
IUPAC Name |
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUSWQSCHYYQQF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.